The compound [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol is an imidazole derivative notable for its potential applications in medicinal chemistry. This compound features a bromophenyl group attached to the imidazole ring, which is known for its diverse biological activities. The systematic name reflects its molecular structure, indicating the presence of a methanol group attached to the imidazole nitrogen.
Information regarding this compound can be sourced from various chemical databases and publications, including PubChem and ChemicalBook, which provide detailed insights into its properties, synthesis, and applications.
This compound falls under the category of heterocyclic compounds, specifically imidazoles, which are five-membered aromatic rings containing two nitrogen atoms. It is also classified as a brominated organic compound due to the presence of a bromine atom in its structure.
The synthesis of [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol can be achieved through several methods, primarily involving the reaction of appropriate starting materials that include bromobenzene and imidazole derivatives.
Technical Details:
The molecular structure of [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol can be represented as follows:
This indicates that the compound consists of ten carbon atoms, ten hydrogen atoms, one bromine atom, three nitrogen atoms, and one oxygen atom.
The compound can undergo various chemical reactions typical of imidazole derivatives:
Technical Details:
The mechanism of action for compounds like [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol often involves interactions with biological targets such as enzymes or receptors:
Studies have shown that imidazole derivatives exhibit various biological activities, including antimicrobial and anticancer properties, due to their ability to interfere with cellular processes.
Data from chemical databases indicate that compounds with similar structures often exhibit significant biological activity due to their ability to interact with various biochemical pathways.
[2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol has potential applications in:
[2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol belongs to the imidazole class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions (1,3-positions). Its systematic IUPAC name explicitly defines the molecular architecture: a methanol group (−CH₂OH) attached at the C4 position of the imidazole ring, which itself bears a 3-bromophenyl substituent at the C2 position. The "1H" designation indicates the tautomeric form where the proton resides on the N1 nitrogen. Its molecular formula is C₁₀H₉BrN₂O, corresponding to a molecular weight of 253.10 g/mol [6].
Key structural features include:
Table 1: Structural Descriptors of [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | [2-(3-Bromophenyl)-1H-imidazol-4-yl]methanol |
Molecular Formula | C₁₀H₉BrN₂O |
Molecular Weight | 253.10 g/mol |
Key Substituents | C2: 3-Bromophenyl; C4: −CH₂OH |
Tautomeric Form | 1H-Imidazole |
Hybridization | sp²-dominated (planar ring systems) |
The synthetic exploration of imidazoles began in the mid-19th century, with Heinrich Debus's 1858 synthesis of imidazole via glyoxal–ammonia condensation. Bromophenyl-substituted imidazoles emerged prominently in the late 20th century, driven by advances in arylhalide-imidazole coupling strategies. Scalable methods for analogs like [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol leverage:
These methods enabled multigram synthesis (>90% purity), transitioning imidazoles from laboratory curiosities to practical synthetic intermediates .
This compound’s bromine and hydroxymethyl groups serve as orthogonal handles for derivatization, positioning it as a versatile scaffold in drug discovery:
Table 2: Key Derivative Reactions and Medicinal Applications
Reaction Site | Transformation | Medicinal Target | Biological Significance |
---|---|---|---|
Aryl Bromide | Suzuki coupling (aryl boronic acid) | Tyrosine kinase inhibitors (e.g., EGFR) | Anticancer activity via kinase disruption [2] [3] |
Hydroxymethyl | Etherification (alkyl halides) | Lipophilic imidazolones | Enhanced membrane permeability; IC₅₀ 18.6 µM (HeLa) [3] |
Hydroxymethyl | Oxidation to carboxylic acid | Chelating agents | Metal-binding pharmacophores |
Imidazole N1 | Alkylation | Cationic antimicrobial agents | Disruption of bacterial membranes |
Within heterocyclic classification systems, this compound exemplifies a bridged pharmacophore:
The bromine atom’s position (meta to the imidazole) further refines its classification, distinguishing it from ortho- or para-bromo isomers that exhibit steric or electronic differences affecting reactivity and target affinity [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4